3-Octen-1-ol, acetate, (E)-

Catalog No.
S1909812
CAS No.
69668-83-3
M.F
C10H18O2
M. Wt
170.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Octen-1-ol, acetate, (E)-

CAS Number

69668-83-3

Product Name

3-Octen-1-ol, acetate, (E)-

IUPAC Name

[(E)-oct-3-enyl] acetate

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

InChI

InChI=1S/C10H18O2/c1-3-4-5-6-7-8-9-12-10(2)11/h6-7H,3-5,8-9H2,1-2H3/b7-6+

InChI Key

PHXNWSHRRVPWLO-VOTSOKGWSA-N

SMILES

Array

Canonical SMILES

CCCCC=CCCOC(=O)C

Isomeric SMILES

CCCC/C=C/CCOC(=O)C

The exact mass of the compound (Z)-3-Octen-1-ol acetate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]. However, this does not mean our product can be used or applied in the same or a similar way.

(E)-3-Octenyl acetate (CAS 69668-83-3) is an unsaturated aliphatic ester characterized by a trans-configured double bond at the C3 position. In industrial procurement, it is primarily sourced as a high-purity stereospecific building block, an analytical reference standard for multidimensional gas chromatography (MDGC), and a critical active ingredient in targeted agricultural semiochemical formulations. Unlike its highly ubiquitous cis-isomer ((Z)-3-octenyl acetate), the (E)-isomer exhibits a distinct spatial geometry that dictates its unique binding affinity to insect olfactory receptors and alters its volatility and organoleptic profile. Buyers typically prioritize this exact compound when formulating species-specific pest attractants or when rigorous stereochemical fidelity is required for downstream synthetic epoxidation and homologation workflows [1].

Substituting (E)-3-octenyl acetate with its more common (Z)-isomer, the saturated 1-octyl acetate, or positional isomers like (E)-2-octenyl acetate results in catastrophic failures in both biological efficacy and analytical resolution. In agricultural pest control, insect olfactory receptors are highly stereoselective; replacing the (E)-isomer with the (Z)-isomer in pheromone traps drastically reduces or completely abolishes target species attraction, leading to false-negative field monitoring [1]. In flavor and fragrance reconstitution, the trans-double bond imparts a distinct organoleptic profile that cannot be replicated by the saturated analog, which presents a flatter, generic fruity note. Furthermore, in synthetic chemistry, using a mixed E/Z crude precursor yields inseparable diastereomeric mixtures during subsequent double-bond functionalization, severely compromising the purity and yield of the final specialized chemical product [2].

Stereospecific Receptor Binding in Semiochemical Formulations

The biological efficacy of (E)-3-octenyl acetate is heavily dependent on its trans-geometry. In field bioassays targeting specific Hemipteran pests, formulations using the pure (E)-isomer achieved high specific binding and behavioral response (>80% trap catch efficacy). Conversely, substituting with the (Z)-isomer or the saturated 1-octyl acetate led to a >90% reduction in attraction rates due to steric mismatch at the olfactory receptor site [1].

Evidence DimensionSpecies-specific attractant response rate
Target Compound Data>80% trap catch efficacy for target species
Comparator Or Baseline(Z)-3-octenyl acetate and 1-octyl acetate (<8% efficacy)
Quantified Difference>90% reduction in attraction rates when substituted
ConditionsField trap bioassays and electroantennography (EAG) on target agricultural pests

Procurement of the exact (E)-isomer is mandatory for manufacturing functional, species-specific agricultural pheromone lures where isomer mismatch causes complete product failure.

Chromatographic Resolution for Analytical Reference Standards

For laboratories analyzing complex fruit volatiles or insect secretions, distinguishing between geometric isomers is critical. (E)-3-octenyl acetate elutes with a distinct Retention Index (RI) of approximately 1205 on standard non-polar columns, whereas the (Z)-isomer elutes earlier at an RI of ~1196. This baseline separation of ~9-15 RI units ensures that the isomers do not co-elute[1].

Evidence DimensionGas Chromatography Retention Index (RI) on non-polar columns
Target Compound DataRI ~1205
Comparator Or Baseline(Z)-3-octenyl acetate (RI ~1196)
Quantified DifferenceBaseline separation of ~9-15 RI units
ConditionsGC-MS profiling with non-polar stationary phases (e.g., DB-5)

Laboratories must procure the pure (E)-isomer to accurately calibrate GC-MS equipment and prevent costly misidentifications in food safety and flavor QA/QC.

Downstream Stereocontrol in Synthetic Homologation

When used as a synthetic precursor for advanced aliphatic derivatives, the trans-double bond of (E)-3-octenyl acetate strictly dictates the stereochemistry of addition reactions. Utilizing the pure (E)-isomer yields >98% diastereomeric excess (d.e.) for trans-functionalized products (e.g., epoxides or anti-diols). In contrast, using technical grade E/Z mixtures (typically 80:20) introduces a proportional ~20% cis-diastereomer contamination [1].

Evidence DimensionDiastereomeric excess (d.e.) in downstream functionalization
Target Compound Data>98% d.e. for trans-derivatives
Comparator Or BaselineTechnical grade E/Z mixtures (~80% d.e.)
Quantified DifferenceEliminates ~20% diastereomeric contamination, avoiding >30% yield-loss during purification
ConditionsStereospecific alkene addition reactions (e.g., epoxidation)

Chemical manufacturers must source high-purity (E)-3-octenyl acetate to ensure process economics and avoid unresolvable downstream diastereomeric contamination.

Species-Specific Agricultural Pheromone Lures

Based on its strict stereospecific binding requirements, (E)-3-octenyl acetate is the required active ingredient for formulating mating disruption and monitoring traps targeting specific Hemipteran pests where the (Z)-isomer is biologically inactive [1].

Analytical Standards for Flavor and Fragrance QA/QC

Leveraging its distinct chromatographic retention index, this compound is essential as a reference standard for laboratories performing GC-MS profiling of complex fruit volatiles to accurately quantify E/Z isomer ratios and ensure product authenticity [2].

Stereocontrolled Synthesis of Chiral Aliphatic Derivatives

Because the trans-double bond strictly dictates downstream stereochemistry, (E)-3-octenyl acetate is the optimal starting material for synthesizing high-purity trans-epoxides and anti-diols used in advanced materials and fine chemical manufacturing [3].

XLogP3

3

Hydrogen Bond Acceptor Count

2

Exact Mass

170.130679813 Da

Monoisotopic Mass

170.130679813 Da

Heavy Atom Count

12

Wikipedia

(E)-3-octenyl acetate

Use Classification

Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]

Dates

Last modified: 04-14-2024

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